molecular formula C13H17NO3 B075750 N-Benzoyl-L-leucine CAS No. 1466-83-7

N-Benzoyl-L-leucine

Cat. No. B075750
CAS RN: 1466-83-7
M. Wt: 235.28 g/mol
InChI Key: POLGZPYHEPOBFG-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of N-Benzoyl-L-leucine derivatives involves coupling reactions with amino acid esters using protocols such as the 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), as demonstrated in the preparation of N-para-ferrocenyl benzoyl amino acid ethyl esters, including L-leucine among others (Savage et al., 2005).

Molecular Structure Analysis

The molecular structure of N-Benzoyl-L-leucine derivatives has been characterized through spectroscopic techniques and X-ray crystallography, providing insights into their complex formation and structure-function relationships. The structural characterization includes N-ortho-ferrocenyl benzoyl amino acid esters, showcasing the detailed arrangement of atoms within these compounds (Savage et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving N-Benzoyl-L-leucine derivatives reveal their reactivity and potential for forming various structurally diverse compounds. These include the synthesis of metal ion complexes with N-(4-methoxy benzoyl amino)-thioxo methyl leucine, highlighting their coordination chemistry and potential applications in material science (Sarhan et al., 2017).

Physical Properties Analysis

The physical properties of N-Benzoyl-L-leucine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Studies on asymmetric polymerizations of N-substituted maleimides bearing L-leucine ester derivatives discuss the influence of N-substituents on specific rotations and chiral recognition abilities, indicative of their physical behavior (Oishi et al., 2007).

Scientific Research Applications

Inclusion Complexes with beta-Cyclodextrin

  • Scientific Field : Spectroscopy
  • Application Summary : N-Benzoyl-L-leucine has been used in the study of inclusion complexes with beta-Cyclodextrin. This research is believed to be the first detection of chiral recognition in the inclusion complexes of cyclodextrins by Raman spectroscopy .
  • Methods of Application : The spectra of inclusion complexes of N-Benzoyl-D-leucine or N-Benzoyl-L-leucine with beta-Cyclodextrin were recorded in the 1500-1800 and 3000-3150 cm-1 regions .
  • Results or Outcomes : Frequency shifts and intensity decreases were observed for some Raman bands of N-Benzoyl-leucines upon inclusion in the cyclodextrin cavity. In the Raman spectra of the inclusion complex, the frequency shifts were greater for N-Benzoyl-D-leucine than for N-Benzoyl-L-leucine .

Peptide Coupling

  • Scientific Field : Biochemistry
  • Application Summary : N-Benzoyl-L-leucine is employed in the Young test to assess the amount of racemization in peptide coupling .

Animal Growth and Development

  • Scientific Field : Animal Physiology
  • Application Summary : Leucine, a branched-chain amino acid, is essential in regulating animal growth and development . Recent research has uncovered the mechanisms underlying Leucine’s anabolic effects on muscle and other tissues, including its ability to stimulate protein synthesis by activating the mTORC1 signaling pathway .
  • Results or Outcomes : Leucine has been shown to benefit lipid metabolism, and insulin sensitivity, making it a promising strategy for preventing and treating metabolic diseases, including type 2 diabetes and obesity .

Peptide Synthesis

  • Scientific Field : Biochemistry
  • Application Summary : N-Benzoyl-L-leucine is used in peptide synthesis .

Regulation of Food Intake, Energy Balance, and Glucose Homeostasis

  • Scientific Field : Nutrition and Metabolism
  • Application Summary : Leucine, a branched-chain amino acid, is known to regulate food intake, energy balance, and glucose homeostasis . It is a well-known activator of the mammalian target of rapamycin (mTOR), which regulates several aspects of metabolism .
  • Results or Outcomes : Leucine supplementation has been shown to benefit lipid metabolism and insulin sensitivity, making it a promising strategy for preventing and treating metabolic diseases, including type 2 diabetes and obesity .

Treatment for Niemann-Pick Disease

  • Scientific Field : Medical Research
  • Application Summary : N-acetyl-L-leucine, a derivative of leucine, has been used in the treatment of Niemann-Pick disease, a rare and severe genetic disorder .
  • Results or Outcomes : Treatment with N-acetyl-L-leucine for 12 weeks yields better neurological status than placebo among patients with genetically confirmed Niemann-Pick disease .

properties

IUPAC Name

(2S)-2-benzamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLGZPYHEPOBFG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316374
Record name Benzoyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-L-leucine

CAS RN

1466-83-7
Record name Benzoyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1466-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
R Spivey, RL Swofford - Applied spectroscopy, 1999 - opg.optica.org
… In the Raman spectrum of the b -cyclodextrin complex with N-benzoyl-L-leucine, the intensity of the COO2 asymmetric stretch peak is also decreased relative to the strong peak at 1606 …
Number of citations: 15 opg.optica.org
RS Sandhu, R Kumar - Thermochimica Acta, 1979 - Elsevier
… But no work app ears to have been reported for complexes of N-benzoyl-L-leucine; The present paper deals with the study of complexes of Cu’*, Nizf and Co2’ with N-benzoyl-L-leucine …
Number of citations: 1 www.sciencedirect.com
BW Moran, FP Anderson, DM Ruth… - Journal of Enzyme …, 2010 - Taylor & Francis
… Previous work in these laboratories has identified N-benzoyl-dipeptidyl derivatives as potential inhibitors of the Fasciola hepatica protease, such as N-benzoyl-L-leucine-glycine 37 (IC …
Number of citations: 2 www.tandfonline.com
T Matsuzawa - Endocrinologia Japonica, 1981 - jstage.jst.go.jp
… L-arginine-, and N-benzoyl-L-leucine-β-naphthylamide. The histochemical distribution of … Neither α-N-benzoyl-L-arginine-nor N-benzoyl-L-leucine-β-naphthylamide was utilized in …
Number of citations: 18 www.jstage.jst.go.jp
B Ngamsom, AM Hickey, GM Greenway… - Journal of Molecular …, 2010 - Elsevier
Micro-reactors containing a monolith-immobilised thermophilic l-aminoacylase, from Thermococcus litoralis, have been developed for use in biotransformation reactions and a study has …
Number of citations: 39 www.sciencedirect.com
A Gertler - FEBS letters, 1974 - core.ac.uk
… L- alanyl -L.alanyl-L-alanine methyl ester [5], N-benzoyl-L-leucine ethyl ester and N-benzoyl-L-tyrosine ethyl ester [ 10]. The specificity of SGPB, which has been studied [ 10], resembles …
Number of citations: 15 core.ac.uk
T Mukaiyama, N Morito, Y Watanabe - Chemistry Letters, 1979 - journal.csj.jp
Treatment of the tetrabutylammonium salt of N-benzoyl-L- leucine and glycine ethyl ester with bis(… we have chosen the reaction of N-benzoyl-L-leucine(1) … amount of N-benzoyl-L-leucine …
Number of citations: 12 www.journal.csj.jp
BJ Johnson, PM Jacobs - The Journal of Organic Chemistry, 1968 - ACS Publications
… in glacial acetic acid for 12 hr gave N-benzoyl-L-leucine 4(methylsulfonyl) phenyl ester (4). … To this end N-benzoyl-L-leucine 4-(methylthio) phenyl ester (3) and N-benzoyl-L-leucine 4-(…
Number of citations: 16 pubs.acs.org
R Zelikson, G Eilam-Rubin, RG Kulka - Journal of Biological Chemistry, 1971 - Elsevier
… ethyl ester and N-benzoyl-Lleucine ethyl ester in the presence of methanol. … The preferential specificity for N-benzoyl-L-leucine ethyl ester suggests that chymotrypsin 3 is a distinct …
Number of citations: 17 www.sciencedirect.com
JP Morawiec, S IZ - 1977 - pascal-francis.inist.fr
Keyword (fr) FONCTION HAMMETT EFFET SUBSTITUANT CATALYSE BASIQUE COMPOSE ALIPHATIQUE COMPOSE SATURE AMINOESTER RACEMISATION LEUCINE (N-…
Number of citations: 1 pascal-francis.inist.fr

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